molecular formula C12H12 B566710 2-Ethyl-D5-naphthalene CAS No. 1219805-14-7

2-Ethyl-D5-naphthalene

Cat. No. B566710
M. Wt: 161.259
InChI Key: RJTJVVYSTUQWNI-ZBJDZAJPSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Ethyl-D5-naphthalene is 161.26 . It is a hydrocarbon with aromatic functional groups . The structure of naphthalene, the parent compound, consists of two fused benzene rings .


Chemical Reactions Analysis

Naphthalene and its derivatives, including 2-Ethyl-D5-naphthalene, are more reactive than benzene in both substitution and addition reactions . This is due to the net loss in stabilization energy for the first step in electrophilic substitution or addition .


Physical And Chemical Properties Analysis

2-Ethyl-D5-naphthalene is a liquid at room temperature . It is insoluble in water but soluble in organic solvents . The compound has a strong odor reminiscent of coal tar .

Scientific Research Applications

Atmospheric Chemistry Studies

2-Ethyl-D5-naphthalene and its derivatives have been extensively studied in atmospheric chemistry. Alkylnaphthalenes, including ethyl derivatives, are semivolatile polycyclic aromatic hydrocarbons prevalent in the gas phase in ambient atmospheres. These compounds undergo nighttime degradation through gas-phase reactions with the nitrate (NO3) radical. Such studies are pivotal for understanding the atmospheric lifetimes of these compounds and their roles in urban air pollution (Phousongphouang & Arey, 2002). Additionally, the OH radical-initiated reactions of naphthalene and its derivatives, including 2-ethylnaphthalene, lead to major atmospheric loss, and the identification of their reaction products is crucial for comprehending atmospheric reactions and potential health impacts (Wang, Atkinson & Arey, 2007).

Spectroscopic and Computational Studies

Spectroscopic and computational investigations have been conducted on derivatives of 2-ethyl-naphthalene, enhancing understanding of their molecular structure, vibrational wavenumber, chemical shifts, and physico-chemical characteristics. Such studies provide detailed insights into the molecular behavior and properties of these compounds, which can be critical in fields like material sciences and molecular engineering (Behmagham, Asadi & Sadeghi, 2018).

Catalytic and Chemical Synthesis

2-Ethyl-D5-naphthalene derivatives are used in catalytic processes and chemical synthesis. For instance, the vapor-phase ethylation of naphthalene over molecular sieve catalysts has been studied to understand the correlations between catalyst acidity and ethylation activity. Such research contributes to the development of more efficient and environmentally friendly chemical synthesis processes (Kamalakar et al., 2000). Additionally, research on the facile synthesis of ethyl 2-arylpropenoates by cross-coupling reaction using electrogenerated highly reactive zinc sheds light on the synthesis of important chemical intermediates (Jalil, Kurono & Tokuda, 2002).

Biodegradation Studies

Research on the biodegradation of naphthalene and its derivatives provides crucial insights into environmental remediation and pollution control. Understanding the biodegradation pathways, such as those involving the carboxylation of naphthalene, is essential for developing strategies to mitigate the environmental impact of these compounds (Zhang, Sullivan & Young, 2004).

properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJVVYSTUQWNI-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-D5-naphthalene

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